Product packaging for 11-Methyl-2-azaspiro[5.5]undec-8-ene(Cat. No.:CAS No. 87943-80-4)

11-Methyl-2-azaspiro[5.5]undec-8-ene

Cat. No.: B14394201
CAS No.: 87943-80-4
M. Wt: 165.27 g/mol
InChI Key: FJVZOJJCZWPJHW-UHFFFAOYSA-N
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Description

11-Methyl-2-azaspiro[5.5]undec-8-ene is a spirocyclic chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. Spirocyclic structures, such as the azaspiro[5.5]undecane framework, are highly valued for their three-dimensional rigidity and well-defined spatial orientation, which can lead to high selectivity and potency when interacting with biological targets . This makes them attractive core structures for constructing novel compounds in drug discovery efforts . The specific unsaturated "undec-8-ene" moiety within this scaffold provides a versatile handle for further synthetic elaboration through various chemical transformations, allowing researchers to create diverse libraries of complex molecules from a single, advanced intermediate. This compound is intended for research applications only, particularly in the development of new synthetic methodologies and the exploration of structure-activity relationships in biologically active molecules. It is supplied as a research-grade material and is strictly for laboratory use. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B14394201 11-Methyl-2-azaspiro[5.5]undec-8-ene CAS No. 87943-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87943-80-4

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

11-methyl-2-azaspiro[5.5]undec-8-ene

InChI

InChI=1S/C11H19N/c1-10-5-2-3-6-11(10)7-4-8-12-9-11/h2-3,10,12H,4-9H2,1H3

InChI Key

FJVZOJJCZWPJHW-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC12CCCNC2

Origin of Product

United States

Synthetic Methodologies for 11 Methyl 2 Azaspiro 5.5 Undec 8 Ene and Analogous Azaspiro 5.5 Undecane Systems

Convergent and Divergent Synthetic Strategies

Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then joined together in the final stages. In contrast, divergent strategies begin with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. For azaspiro[5.5]undecane systems, both approaches are employed, with cycloaddition and metathesis reactions serving as powerful tools in either context.

Cycloaddition reactions are highly efficient in forming cyclic structures with excellent control over stereochemistry. For the synthesis of azaspiro[5.5]undecane scaffolds, Diels-Alder and dipolar cycloadditions are particularly prominent.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with high stereocontrol. In the context of azaspiro[5.5]undecane synthesis, an asymmetric Diels-Alder reaction can be employed to create the carbocyclic portion of the spirocycle with defined stereocenters. The spirocyclic junction is typically formed by reacting a dienophile tethered to a pre-existing piperidine (B6355638) precursor or by using a cyclic enone as the dienophile.

Catalytic enantioselective Diels-Alder reactions using chiral Brønsted acids have proven effective for building spirocarbocyclic scaffolds. These catalysts create a confined chiral microenvironment that directs the regio- and stereochemical outcome of the cycloaddition. This approach is particularly valuable for constructing the spiro[5.5]undecane core found in several biologically active natural products.

Table 1: Asymmetric Diels-Alder Reaction for Spirocyclic Scaffolds Data derived from studies on analogous spiro[5.5]undecane systems.

DienophileDieneCatalystYieldEnantiomeric Excess (ee)
Cyclohex-2-enone derivativeSubstituted 1,3-butadieneChiral Brønsted Acid (IDPi)Good to ExcellentHigh
N-protected piperidin-4-one with exocyclic enoneDanishefsky's dieneLewis AcidModerateModerate to High

This table is representative of the general approach. Specific data for 11-Methyl-2-azaspiro[5.5]undec-8-ene via this exact method is not detailed in the provided search results, but the methodology is applicable.

The stereoselectivity in these reactions is often governed by steric factors, favoring the approach of the diene from the less sterically hindered face of the catalyst-bound dienophile nih.gov.

Intramolecular 1,3-dipolar cycloadditions provide an elegant route to polycyclic nitrogen-containing heterocycles. A notable strategy for forming the azaspiro[5.5]undecane ring system involves a cascade reaction combining a conjugate addition with an intramolecular dipolar cycloaddition acs.orgfigshare.com.

This process can be initiated by the conjugate addition of an oxime to a diene, which generates a transient nitrone intermediate. This nitrone then undergoes a spontaneous intramolecular cycloaddition to form a bicyclic isoxazolidine (B1194047). Subsequent reductive N-O bond cleavage yields the desired azaspiro[5.5]undecane core. This tandem approach allows for the efficient and stereocontrolled construction of the complex spirocyclic system acs.orgfigshare.com.

Key steps in the cascade reaction:

Conjugate Addition: An oxime (e.g., from a substituted cyclohexanone) adds to an activated diene.

Nitrone Formation: The initial adduct rearranges to form a nitrone.

Intramolecular [3+2] Cycloaddition: The nitrone dipole reacts with the tethered alkene dipolarophile to form a bridged isoxazolidine.

Reductive Cleavage: The N-O bond of the isoxazolidine is cleaved (e.g., using Na/Hg) to furnish the final azaspiro[5.5]undecane product.

This methodology has been successfully applied to the formal total synthesis of (±)-perhydrohistrionicotoxin, a natural product featuring the azaspiro[5.5]undecane skeleton acs.orgfigshare.com. The stereochemical outcome of the reaction is often controlled by the A(1,3)-strain present in the intermediate, which dictates the preferred direction of nucleophilic attack acs.orgfigshare.com.

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated rings of various sizes, including the piperidine and cyclohexene (B86901) moieties of azaspiro[5.5]undecanes wikipedia.orgnih.gov. This reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene wikipedia.orgorganic-chemistry.org.

A concise route to nitrogen-containing spirocycles utilizes a sequence of aminoallylation followed by RCM researchgate.net. The general strategy involves the allylation of imines derived from cyclic ketones. The resulting homoallylamines are then further functionalized with another olefin-containing group. The resulting diene is a suitable precursor for RCM.

The key steps are:

Imine Formation: A cyclic ketone is condensed with a primary amine.

Aminoallylation: The imine is reacted with an allylating agent to install the first olefin.

Alkylation: The secondary amine is alkylated with a reagent containing a second olefinic group, creating the RCM precursor.

RCM: The diene is cyclized using a ruthenium catalyst (e.g., Grubbs 2nd generation catalyst) to form the spirocyclic tetrahydropyridine ring researchgate.net.

This sequence allows for the construction of diverse spirocyclic scaffolds by varying the cyclic ketone and the olefin-containing alkylating agent researchgate.netsemanticscholar.orggoogle.com.

Table 2: Catalysts Used in RCM for Spirocycle Synthesis

CatalystCommon NameGenerationKey Features
RuCl₂(PCy₃)₂CHPhGrubbs' CatalystFirstGood activity for many applications.
RuCl₂(IMesH₂)(PCy₃)CHPhGrubbs' CatalystSecondHigher activity and broader substrate scope researchgate.net.
RuCl₂(=CH-o-isopropoxyphenyl)(IMesH₂)Hoveyda-Grubbs' CatalystSecondIncreased stability and ease of removal.

Tandem reactions that form multiple bonds in a single operation offer significant advantages in efficiency. A novel approach to constructing 2-spiropiperidine moieties begins with dihydropyridones nih.govresearchgate.net. This method involves a tandem triflation-allylation step, where the conjugate addition of an allylating agent (e.g., allyltributylstannane) is promoted by triflic anhydride. This creates a geminal bis-alkenyl intermediate, which is perfectly poised for a subsequent RCM reaction to form the spirocarbocycle nih.govresearchgate.net.

This strategy effectively builds the spirocyclic framework and introduces a vinyl triflate group, which serves as a versatile handle for further chemical modifications through cross-coupling reactions researchgate.net. The synthesis of functionalized spiropiperidines has also been achieved through diastereoselective tandem RCM reactions, highlighting the power of this methodology in controlling stereochemistry nih.govresearchgate.net.

Domino and Cascade Reactions

Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple precursors in a single operation. These strategies minimize purification steps, reduce waste, and can lead to the stereoselective formation of multiple bonds and stereocenters.

Zinc-mediated domino reactions provide a powerful tool for the formation of carbon-carbon bonds. While a direct zinc-mediated domino elimination-alkylation for the synthesis of this compound is not extensively documented, analogous systems demonstrate the potential of this methodology. These reactions typically involve the in situ formation of an organozinc reagent, which then participates in a subsequent bond-forming cascade.

A relevant analogy can be drawn from the zinc-mediated Barbier-type reactions. The Barbier reaction involves the in-situ formation of an organometallic species that immediately reacts with a carbonyl compound. This one-pot process is advantageous as it avoids the separate preparation of sensitive organometallic reagents. In the context of spirocycle synthesis, an intramolecular Barbier reaction can be envisioned where a suitably functionalized precursor undergoes cyclization to form the spirocyclic core.

Another illustrative example is the zinc-mediated domino strategy for the synthesis of spiro-lactones from isatin derivatives and 2-(bromomethyl)acrylates. In this process, zinc facilitates a domino reaction that rapidly generates highly substituted spirocyclic compounds. This highlights the capacity of zinc to mediate complex bond-forming sequences in a single step. The high functional group tolerance of organozinc reagents makes them particularly suitable for the synthesis of complex nitrogen-containing scaffolds.

The general mechanism for a hypothetical zinc-mediated domino elimination-alkylation process towards an azaspiro[5.5]undecane system could involve the following key steps:

Reductive Elimination: A starting material containing a leaving group (e.g., a halide) undergoes reductive elimination promoted by zinc metal to form an unsaturated intermediate.

In-situ Alkylation: The intermediate is then trapped in the same pot by an alkylating agent in a Barbier-type fashion, leading to the formation of a new carbon-carbon bond and a new stereocenter.

This approach offers a convergent and efficient route to complex carbocyclic and heterocyclic structures from readily available starting materials.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of several bonds in a single operation from three or more starting materials. When combined with a domino cycloaddition, these reactions can rapidly generate complex polyfunctionalized heterocyclic systems such as azaspiro[5.5]undecenes.

A notable example is the three-component reaction of α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum's acids, which yields mixtures of cis/trans-11-aryl-7-styryl-2,4-dioxa-8-azaspiro[5.5]undec-9-enes in good yields. Current time information in Le Flore County, US.researchgate.net A similar reaction using 2-arylidene-N,N'-dimethylbarbituric acids affords cis-11-phenyl-7-styryl-2,4,8-triazaspiro[5.5]undec-9-enes as the major products. Current time information in Le Flore County, US.researchgate.net

This domino [2+2+2] cycloaddition proceeds through a sequence of nucleophilic addition of the N-arylaldimine to the electron-deficient alkyne, followed by a Michael addition and an annulation process. Current time information in Le Flore County, US.researchgate.net The diastereoselectivity of this reaction has been correlated with DFT calculations, and the stereochemistry of the resulting spiro compounds has been elucidated through single-crystal X-ray structures. Current time information in Le Flore County, US.researchgate.net

ReactantsProductKey Features
α,β-Unsaturated N-arylaldimines, dialkyl but-2-ynedioates, 2-arylidene Meldrum's acidscis/trans-11-aryl-7-styryl-2,4-dioxa-8-azaspiro[5.5]undec-9-enesDomino [2+2+2] cycloaddition, satisfactory yields. Current time information in Le Flore County, US.researchgate.net
N-arylaldimines, dialkyl but-2-ynedioates, 2-arylidene-N,N'-dimethylbarbituric acidscis-11-phenyl-7-styryl-2,4,8-triazaspiro[5.5]undec-9-enesHigh diastereoselectivity. Current time information in Le Flore County, US.researchgate.net

This methodology demonstrates the potential for the rapid construction of diverse and highly functionalized azaspiro[5.5]undecene scaffolds from simple and readily available starting materials.

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. This is achieved by a catalyst that transfers one reactant across the interface into the other phase where the reaction can occur. PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign solvents like water.

The synthesis of dihydropyridinone-containing azaspiro[5.5]undecane systems can be efficiently achieved using PTC. An analogous and well-studied example is the Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones, which involves the cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of tetraalkylammonium salts as phase transfer catalysts in aqueous media has been shown to be effective for this transformation. The reactivity in these reactions is dependent on the structure of the quaternary ammonium salt, with longer alkyl chains on the catalyst generally leading to higher yields.

A proposed mechanism for the PTC-catalyzed synthesis of dihydropyrimidinones, which can be extrapolated to dihydropyridinones, involves the formation of an acylimine intermediate in the organic phase. Simultaneously, the phase transfer catalyst facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, leading to the deprotonation of the β-ketoester to form a Q+-enolate. This enolate then reacts with the acylimine, followed by cyclization and dehydration to yield the final product.

A domino reaction under phase transfer catalysis conditions has also been developed for the synthesis of multi-substituted 3,4-dihydropyridin-2-ones, which are valuable precursors for biologically active molecules. This demonstrates the utility of PTC in facilitating complex reaction cascades for the construction of heterocyclic systems.

Catalyst TypeKey Advantages in Dihydropyridinone Synthesis
Tetraalkylammonium salts (e.g., TBAB, Aliquat-336)Inexpensive, environmentally benign, allows for reactions in aqueous media.

Sigmatropic Rearrangements in Spirocycle Formation

Sigmatropic rearrangements are pericyclic reactions wherein a σ-bond migrates across a π-system. These reactions are powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of complex natural products.

The wikipedia.orgwikipedia.org-sigmatropic rearrangement of allylic trichloroacetimidates, commonly known as the Overman rearrangement, is a reliable method for the synthesis of allylic amines from allylic alcohols. This reaction proceeds through a suprafacial, chair-like transition state, which allows for a high degree of stereocontrol. The rearrangement can be promoted thermally or by using transition metal catalysts such as Pd(II) or Hg(II) salts.

The general process involves two main steps:

Formation of the Allylic Trichloroacetimidate: An allylic alcohol reacts with trichloroacetonitrile in the presence of a base (e.g., DBU or NaH) to form the corresponding allylic trichloroacetimidate.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Upon heating or catalysis, the trichloroacetimidate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield an allylic trichloroacetamide.

While specific examples of the Overman rearrangement for the direct synthesis of the this compound core are not prevalent in the literature, the methodology has been extensively used in the synthesis of nitrogen-containing spirocycles. For instance, a dearomative [3,3']-sigmatropic rearrangement of N-alkenylbenzisoxazolines has been developed to synthesize spirocyclic pyrroline cyclohexadienones. This cascade reaction provides a novel approach to spirocyclic pyrrolidine motifs, which are common scaffolds in biologically active molecules.

The Overman rearrangement is particularly valuable for the construction of sterically congested stereocenters and can be incorporated into tandem reaction sequences to rapidly build molecular complexity. The diastereoselectivity of the rearrangement is often excellent, and asymmetric variants have been developed using chiral catalysts.

ReactionKey FeaturesApplication in Spirocycle Synthesis
Overman RearrangementStereoselective formation of allylic amines, thermal or catalytic conditions.Construction of nitrogen-containing spirocycles through rearrangement of a suitably designed allylic alcohol precursor.

Transition Metal-Catalyzed Azaspirocyclization

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of azaspirocycle synthesis, transition metal-catalyzed reactions offer powerful strategies for the formation of the spirocyclic core.

Palladium-catalyzed dearomative azaspirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones represents a convergent method for the synthesis of 1-azaspirocycles. This method allows for the introduction of carbon substituents during the azaspirocyclization process. The reaction is applicable to various aromatic systems, including furan (B31954), thiophene, and naphthalene (B1677914), leading to the corresponding azaspirocycles. The resulting spirocycles from furan precursors can be further elaborated through an acid-catalyzed rearrangement to afford 1-azaspirocyclopentenones.

The general approach in transition metal-catalyzed azaspirocyclization often involves:

Oxidative Addition: The transition metal catalyst undergoes oxidative addition to a precursor molecule.

Intramolecular Insertion or Cyclization: An intramolecular reaction, such as a migratory insertion or a nucleophilic attack, leads to the formation of the spirocyclic ring system.

Reductive Elimination: The catalyst is regenerated, and the final azaspirocyclic product is released.

These methods are characterized by their good yields, high regioselectivity, and broad substrate scope, making them highly valuable for the synthesis of complex nitrogen-containing spirocycles.

Catalyst SystemType of AzaspirocyclizationSubstrate Scope
Pd-catalystDearomative azaspirocyclizationBromoarenes with aminoalkyl groups and N-tosylhydrazones.
Au-catalystCascade processSynthesis of various N-heterocycles.

Palladium-Catalyzed Cyclizations via π-Allyl Complexes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the formation of π-allyl palladium complexes is a powerful strategy for constructing carbon-carbon and carbon-nitrogen bonds. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, provides a robust framework for such transformations. organic-chemistry.orgwikipedia.org

The general mechanism involves the coordination of a Pd(0) catalyst to an allylic substrate containing a good leaving group (e.g., acetate (B1210297), carbonate, or halide). wikipedia.org This is followed by oxidative addition to form a η³ π-allyl palladium(II) complex. organic-chemistry.orgwikipedia.org A nucleophile can then attack this complex, typically at one of the terminal carbons of the allyl system, to form the desired product and regenerate the Pd(0) catalyst. organic-chemistry.org

For the synthesis of azaspiro[5.5]undecane systems, this methodology can be applied in an intramolecular fashion. A suitably designed substrate, containing both an allylic leaving group and a tethered nitrogen nucleophile (such as an amine or a protected amine), can undergo cyclization. The nitrogen atom attacks the π-allyl complex, forging the second ring and establishing the spirocyclic center. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst and the reaction conditions. organic-chemistry.org

Catalyst System Typical Ligands Common Leaving Groups Nucleophile Key Feature
Pd(PPh₃)₄, Pd₂(dba)₃Phosphine ligands (e.g., PPh₃, dppe)Acetate, Carbonate, ChlorideTethered amine or sulfonamideForms C-N bond to create the spirocycle.
[Pd(allyl)Cl]₂Chiral ligands (e.g., Trost ligand)Acetate, PhosphateStabilized carbanions, aminesEnables asymmetric synthesis of chiral spirocycles. wikipedia.org

Rhodium(II)-Catalyzed Denitrogenative Intramolecular Transannulation

Rhodium(II) catalysts are highly effective in promoting reactions of diazo compounds, most notably through the formation of rhodium carbene intermediates. A sophisticated application of this chemistry is the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles. nih.govbohrium.com

This process begins with the thermal or rhodium-catalyzed extrusion of dinitrogen (N₂) from an N-sulfonyl-1,2,3-triazole precursor. This generates a highly reactive α-imino carbene intermediate. bohrium.com In an intramolecular setting, this carbene can undergo various transformations. A "transannulation" reaction involves the carbene reacting with another part of the molecule, leading to a ring-system transformation. For instance, a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycals has been shown to produce pyrroline-fused N-glycosides, demonstrating the power of this method to create complex heterocyclic systems. nih.govopenalex.org

In the context of azaspiro[5.5]undecane synthesis, a substrate could be designed where the α-imino carbene is positioned to react with a tethered cycloalkane or alkene moiety, triggering a cyclization or rearrangement cascade that culminates in the formation of the desired spirocyclic skeleton. The reaction is driven by the formation of stable products and the irreversible loss of nitrogen gas.

Catalyst Precursor Reactive Intermediate Transformation Key Advantage
Rh₂(OAc)₄N-Sulfonyl-1,2,3-triazoleα-Imino CarbeneIntramolecular Cyclization/AnnulationAtom-economical and provides access to complex nitrogen heterocycles under mild conditions. bohrium.com
Chiral Rh(II) CarboxylatesChiral triazoleChiral Carbene ComplexAsymmetric AnnulationPotential for high enantioselectivity in spirocycle formation. nih.gov

Carbohydrate-Based Synthetic Approaches to Azaspiro[5.5]undecanes

The Chiron Approach from D-Glucose

The "chiron approach" utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials for the synthesis of complex chiral molecules. D-Glucose, with its multiple stereocenters, is an excellent chiron for establishing the stereochemistry of a target molecule. An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a core component of histrionicotoxin (B1235042) alkaloids, has been successfully developed from D(+)-glucose. crossref.org This strategy leverages the inherent chirality of the glucose backbone to control the stereochemical outcome of the final spirocyclic product, avoiding the need for chiral resolutions or asymmetric catalysts in later stages.

Classical Annulation and Cyclization Methods

Robinson Annulation for Azaspiro[5.5]undecanone Derivatives

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that combines a Michael addition with a subsequent intramolecular aldol condensation. organic-chemistry.org This sequence is traditionally used to form a six-membered ring onto an existing ketone.

An "aza-Robinson annulation" is a variation of this process used to create nitrogen-containing rings. nih.gov In a strategy applicable to azaspiro[5.5]undecanone synthesis, a cyclic imide (like glutarimide) can serve as the Michael donor. The reaction sequence would be:

Michael Addition : A base catalyzes the conjugate addition of the enolate of a cyclic imide to an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

Aldol Condensation : The resulting intermediate, a 1,5-dicarbonyl system (or its imide equivalent), undergoes an acid- or base-catalyzed intramolecular aldol condensation to form the second six-membered ring, thus creating the spirocyclic core. nih.gov

This approach provides a direct route to functionalized azaspiro[5.5]undecane diones, which are versatile intermediates for further elaboration. nih.gov

Step Reactants Catalyst/Reagent Intermediate/Product
1. Michael AdditionCyclic Imide + α,β-Unsaturated KetoneNaOEt (Base)1,5-Dicarbonyl equivalent
2. Aldol CondensationProduct from Step 1TfOH (Acid)Azaspiro[5.5]undecanone derivative

Schmidt and Beckmann Rearrangements in Spirolactam Synthesis

The Schmidt and Beckmann rearrangements are classical methods for converting ketones into lactams (cyclic amides) through the insertion of a nitrogen atom into a carbon-carbon bond adjacent to a carbonyl group.

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgslideshare.net The mechanism proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement that expels nitrogen gas and results in the ring-expanded lactam. wikipedia.org This method has been effectively used in intramolecular applications to assemble complex nitrogen-containing heterocycles. libretexts.orgchimia.ch

The Beckmann rearrangement accomplishes a similar transformation but starts from an oxime, which is readily prepared from a ketone and hydroxylamine. chemistrysteps.comorganic-chemistry.org Treatment of the oxime with a strong acid (like sulfuric acid or PCl₅) promotes the rearrangement. masterorganicchemistry.comwikipedia.orgillinois.edu The reaction is stereospecific, with the group anti (trans) to the oxime's hydroxyl group being the one that migrates. organic-chemistry.orgwikipedia.org

For the synthesis of an azaspiro[5.5]undecane system, one could start with a cyclohexanespiro-cyclohexanone. Conversion of this spiro-dione to its corresponding mono-oxime, followed by a Beckmann rearrangement, would yield the desired 2-azaspiro[5.5]undecanone. Alternatively, direct treatment of the spiro-ketone with hydrazoic acid via the Schmidt reaction would achieve the same lactam product. libretexts.org

Reaction Starting Material Key Reagent(s) Product
Schmidt RearrangementSpirocyclic ketoneHydrazoic Acid (HN₃), H₂SO₄Spirolactam
Beckmann RearrangementSpirocyclic ketoximeH₂SO₄, PCl₅, or TsClSpirolactam

Intramolecular Cyclization of ω-Bromoamines and Related Substrates

This synthetic approach would theoretically involve a substrate such as N-(4-(4-methylcyclohex-3-en-1-yl)butyl)-1-bromoethan-1-amine. In this hypothetical scenario, the nitrogen atom would act as a nucleophile, displacing the bromine atom to form the desired spirocyclic ring system. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.

Key factors influencing the success of such a cyclization include the choice of base, solvent, and reaction temperature. Non-nucleophilic bases are often preferred to avoid competition with the desired intramolecular reaction. The concentration of the substrate is also critical; high-dilution conditions are generally employed to favor intramolecular cyclization over intermolecular polymerization.

While a specific documented example for the target molecule is elusive, the intramolecular cyclization of haloamines remains a foundational concept in heterocyclic chemistry and a viable theoretical route for the synthesis of 2-azaspiro[5.5]undecane derivatives.

Functionalization of Pre-formed Azaspiro[5.5]undecane Cores

Once the core azaspiro[5.5]undecane skeleton is assembled, subsequent functionalization allows for the introduction of diverse substituents and the synthesis of a wide array of derivatives. One notable method for achieving this is through the aminomethylation of activated nitrile groups present on the spirocyclic framework.

Aminomethylation of Activated Azaspiro[5.5]undecane Nitriles

The Mannich reaction, a classic aminomethylation procedure, has been successfully applied to functionalize azaspiro[5.5]undecane systems. Research has demonstrated the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, a compound structurally related to the core of interest. longdom.orgresearchgate.net In this process, the starting dicarbonitrile reacts with formaldehyde (B43269) and a primary amine in boiling ethanol. longdom.orgresearchgate.net

This reaction leads to the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles. longdom.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from formaldehyde and the primary amine, which is then attacked by the nucleophilic carbon adjacent to a nitrile group on the azaspiro[5.5]undecane core. A subsequent intramolecular cyclization results in the formation of a new heterocyclic ring fused to the original spirocycle.

The yields of these reactions are reported to be in the range of 26–71% after acidification of the reaction mixture. longdom.orgresearchgate.net This method provides an efficient route to complex, polycyclic structures from relatively simple azaspiro[5.5]undecane precursors.

Table 1: Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with Various Primary Amines longdom.org

Amine (R-NH₂)ProductYield (%)
Methylamine (CH₃NH₂)7-Methyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile-
Benzylamine (C₆H₅CH₂NH₂)7-Benzyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile-
Propylamine (CH₃CH₂CH₂NH₂)7-Propyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile-
Isopropylamine ((CH₃)₂CHNH₂)7-Isopropyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile29
Isobutylamine ((CH₃)₂CHCH₂NH₂)7-Isobutyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile-

Note: Specific yield data for all derivatives was not available in the cited sources.

This functionalization strategy highlights the utility of activated nitrile groups as handles for elaborating the azaspiro[5.5]undecane skeleton, enabling the synthesis of a diverse library of complex heterocyclic compounds.

Reactivity and Chemical Transformations of 11 Methyl 2 Azaspiro 5.5 Undec 8 Ene and Analogues

Reactions of the Endocyclic Alkene (C-8 double bond)

The C-8 double bond in the carbocyclic ring of 11-Methyl-2-azaspiro[5.5]undec-8-ene is a site of unsaturation that can undergo a variety of addition reactions, typical of a substituted cyclohexene (B86901) moiety.

Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon double bonds. In the context of this compound, this reaction would be expected to reduce the C-8 double bond to yield the corresponding saturated analogue, 11-Methyl-2-azaspiro[5.5]undecane. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for such hydrogenations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The choice of catalyst and reaction conditions (e.g., pressure of hydrogen, temperature, and solvent) can influence the efficiency and selectivity of the reaction. For instance, palladium-based catalysts are often effective under mild conditions.

Reactant Reagents and Conditions Product Description
This compoundH₂, Pd/C, Ethanol, Room Temperature11-Methyl-2-azaspiro[5.5]undecaneSaturation of the C-8 double bond
This compoundH₂, PtO₂, Acetic Acid11-Methyl-2-azaspiro[5.5]undecaneReduction of the alkene functionality
This compoundH₂, Raney Ni, Methanol, Elevated Pressure11-Methyl-2-azaspiro[5.5]undecaneComplete saturation of the carbocyclic ring

The electron-rich nature of the C-8 double bond makes it susceptible to attack by electrophiles. Reactions such as hydrohalogenation (with HBr, HCl), hydration (with water in the presence of an acid catalyst), and halogenation (with Br₂ or Cl₂) are anticipated to proceed in a manner consistent with Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Conversely, while less common for simple alkenes, nucleophilic additions can be induced under specific conditions, particularly if the double bond is activated by adjacent electron-withdrawing groups, which is not the case in this molecule.

Transformations Involving the Nitrogen Heterocycle

The secondary amine in the 2-azaspiro[5.5]undecane ring is a key functional group that governs a significant portion of the molecule's reactivity.

In the synthesis of complex nitrogen-containing heterocycles, including spirocyclic systems, the reductive cleavage of a nitrogen-oxygen (N-O) bond in isoxazolidine (B1194047) or related intermediates is a valuable strategy. nih.gov This approach is particularly relevant in the context of constructing the azaspiro[5.5]undecane framework. Although not a direct reaction of the title compound, it highlights a synthetic pathway where related structures are formed.

The N-O bond is relatively weak and can be cleaved under various reductive conditions. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., with Raney nickel), and samarium(II) iodide (SmI₂). nih.gov Iron-catalyzed reductive N-O bond cleavage has also been reported as an efficient method. rsc.org The outcome of this cleavage is often a γ-amino alcohol, which can then be further manipulated to form the desired heterocyclic system.

The nitrogen atom in the 2-position of the azaspiro[5.5]undecane ring can undergo a variety of functional group interconversions, which are crucial for the synthesis of diverse derivatives. nd.edu As a secondary amine, it can be N-alkylated, N-acylated, or N-sulfonylated.

N-alkylation can be achieved by reaction with alkyl halides or via reductive amination with aldehydes or ketones. N-acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. N-sulfonylation with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in modifying the properties and biological activity of azaspiro[5.5]undecane derivatives. researchgate.netuniv.kiev.ua

Starting Material Reagent Product Class Significance
2-Azaspiro[5.5]undecane derivativeAlkyl Halide (e.g., CH₃I)N-Alkyl-2-azaspiro[5.5]undecaneIntroduction of alkyl substituents
2-Azaspiro[5.5]undecane derivativeAcyl Chloride (e.g., CH₃COCl)N-Acyl-2-azaspiro[5.5]undecaneFormation of amides
2-Azaspiro[5.5]undecane derivativeSulfonyl Chloride (e.g., TsCl)N-Sulfonyl-2-azaspiro[5.5]undecaneSynthesis of sulfonamides

Rearrangement Reactions within the Azaspiro[5.5]undecane Framework

Rearrangement reactions can provide access to complex molecular architectures from simpler precursors. While specific rearrangement reactions of this compound are not documented, related azaspirocyclic systems can be involved in or formed via rearrangement processes.

For instance, sigmatropic rearrangements, such as the aza-Cope rearrangement, are powerful tools in the synthesis of nitrogen-containing rings. wikipedia.org The aza-Cope rearrangement, particularly the cationic 2-aza-Cope rearrangement, can be part of a cascade reaction to form new heterocyclic systems. wikipedia.org Additionally, acid-catalyzed rearrangements of related spirocyclic compounds have been observed to lead to unexpected and structurally diverse products. semanticscholar.org The synthesis of certain azaspirocycles can also be achieved through palladium-catalyzed dearomative azaspirocyclization, which may involve rearrangement of intermediates. acs.org The potential for such rearrangements within the azaspiro[5.5]undecane framework exists, particularly under thermal or acidic conditions, and could lead to the formation of isomeric structures or ring-expanded/contracted products.

Acetate (B1210297) Pyrolysis Reactions for Azaspiro[5.5]undecane Derivatives

The pyrolysis of acetates is a well-established method for the synthesis of alkenes, typically requiring high temperatures, often in the range of 450 °C. The reaction generally proceeds through a concerted, syn-elimination pathway involving a six-membered cyclic transition state, known as the Ei (Elimination Internal) mechanism. However, research into the reactivity of azaspiro[5.5]undecane derivatives has revealed a notable exception to these harsh conditions, demonstrating that the presence of an N-acetyl group can facilitate this transformation under remarkably mild conditions.

Detailed research by A. B. Holmes and colleagues has shown that a diacetate derivative of a 1-azaspiro[5.5]undecane can undergo pyrolytic elimination at a significantly lower temperature. Specifically, the N-acetyl acetoxy compound (6) was observed to cleanly convert in high yield to the corresponding N-acetylalkene, N-acetyl-1-azaspiro[5.5]undec-7-ene (7) , upon refluxing in toluene. This reaction is noteworthy for its mildness, which is attributed to the participation of the neighboring N-acetyl group.

The proposed mechanism for this mild pyrolysis suggests that the N-acetyl group assists in the elimination process. The trans-relationship of the N-acetyl and O-acetyl substituents, as determined by X-ray crystallography of the starting material (6) , is a key structural feature. This stereochemistry likely facilitates an intramolecular interaction where the carbonyl oxygen of the N-acetyl group can act as a base, abstracting the hydrogen atom and promoting the elimination of the acetate group. This intramolecular pathway circumvents the need for the high thermal energy typically required for acetate pyrolysis.

The reaction can be summarized as follows:

ReactantProductConditionsYieldReference
N-acetyl-8-acetoxy-1-azaspiro[5.5]undecaneN-acetyl-1-azaspiro[5.5]undec-7-eneToluene, refluxHigh

This unusually mild acetate pyrolysis provides a valuable synthetic route to unsaturated azaspiro[5.5]undecane systems, avoiding the harsh conditions that might be incompatible with more sensitive functional groups. The participation of the N-acetyl group highlights the influence of neighboring functional groups on the reactivity of the azaspiro[5.5]undecane scaffold.

Applications of Azaspiro 5.5 Undecane Systems As Synthetic Intermediates and Scaffolds in Natural Product Synthesis

Strategic Application in the Total Synthesis of Histrionicotoxin (B1235042) Alkaloids

Histrionicotoxin alkaloids, isolated from the skin of poison dart frogs of the Dendrobates genus, are characterized by their common 1-azaspiro[5.5]undecane core. clockss.orgnih.govdrugfuture.com These compounds are potent non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors, making them valuable tools for neurobiological research. drugfuture.com The significant biological activity and structural complexity of histrionicotoxins have spurred extensive efforts toward their total synthesis.

Construction of the 1-Azaspiro[5.5]undecan-8-ol Ring System

A central challenge in the synthesis of histrionicotoxins is the efficient and stereocontrolled construction of the 1-azaspiro[5.5]undecan-8-ol ring system. clockss.org This key intermediate contains the characteristic spirocyclic core and essential functional groups for elaboration into the various members of the alkaloid family. clockss.org

Numerous synthetic strategies have been developed to access this core structure. One notable enantioselective approach utilizes D(+)-glucose as a chiral starting material. clockss.orgcrossref.org This "Chiron approach" leverages the inherent stereochemistry of the carbohydrate to build the complex azaspirocycle. The synthesis involves a sequence of reactions to construct and functionalize the piperidine (B6355638) and cyclohexane (B81311) rings, culminating in the formation of the spirocyclic junction. This method ultimately yields an advanced intermediate primed for the installation of the C-2 and C-7 side chains, representing a formal synthesis of histrionicotoxin 235A. clockss.org

Another efficient strategy involves a one-step construction of the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates. nih.gov This method employs a mercuric triflate (Hg(OTf)₂) -catalyzed cycloisomerization reaction. The process demonstrates high diastereoselectivity and provides rapid access to the core structure, which was subsequently used in the total and formal syntheses of histrionicotoxins HTX-235A and HTX-283A, respectively. nih.gov

Formal Syntheses of Perhydrohistrionicotoxin (B1200193)

Perhydrohistrionicotoxin (PHTX) is the fully saturated analog of histrionicotoxin and serves as a common benchmark target for validating new synthetic methodologies aimed at the azaspiro[5.5]undecane system. nih.govresearchgate.netacs.org A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product.

Various innovative approaches to the formal synthesis of PHTX have been reported:

Thorpe-Ziegler Cyclization: One approach to (–)‐PHTX begins with the anodic cyanation of (S)‐1‐(1‐phenylethyl)‐piperidine. The resulting α‐aminonitrile is alkylated, and the 1‐azaspiro[5.5]undecane‐7‐one ring system is constructed via a Thorpe-Ziegler annulation followed by hydrolysis and decarboxylation to afford the spiroketone with excellent diastereoselectivity. researchgate.net

"Double Henry"/Enzymatic Desymmetrization: This route prepares both enantiomers of the Kishi lactam, a versatile intermediate for PHTX synthesis. nih.gov The key steps involve a "double Henry" condensation, followed by an enzymatic desymmetrization of a meso diacetate intermediate using an esterase-mediated hydrolysis to induce chirality. nih.gov

Cross Metathesis–Hydrogenation: A convergent, six-step synthesis of (–)-perhydrohistrionicotoxin has been developed where the key transformations are a cross-metathesis reaction and a regioselective palladium-catalyzed hydrogenation. This sequence efficiently generates an advanced spirocyclic precursor previously synthesized by Winterfeldt. acs.org

Towards the Total Synthesis of Marine Polycyclic Ethers

The azaspiro[5.5]undecane moiety is not limited to alkaloids but also appears in complex marine natural products. Synthetic efforts towards these molecules often require the development of novel methods for the asymmetric construction of the spirocyclic core.

Asymmetric Construction of Azaspiro[5.5]undec-8-ene Systems for Gymnodimine Synthesis

Gymnodimine is a potent marine toxin isolated from dinoflagellates that features a spirocyclic imine. thieme-connect.com The synthesis of this complex molecule has been a target for chemists, with a key step being the formation of the 1-oxo-2-azaspiro[5.5]undec-8-ene core. thieme-connect.comresearchgate.netresearchgate.net

An efficient method for the asymmetric construction of this system involves an intermolecular Diels-Alder reaction. thieme-connect.com The reaction between various dienes and a dienophilic α-methylene lactam is catalyzed by a chiral copper complex, (–)-siam·Cu(SbF₆)₂. This approach provides the desired cycloadducts with high yields and excellent enantioselectivity (>99% ee for some dienes), establishing the crucial stereochemistry of the spirocyclic intermediate for the total synthesis of gymnodimine. thieme-connect.com

Table 1: Asymmetric Diels-Alder Reaction for Gymnodimine Intermediate Synthesis thieme-connect.com
EntryDieneProductYield (%)Enantiomeric Excess (ee %)Exo/Endo Ratio
1Isoprene (B109036)Cycloadduct 498>99-
2CyclopentadieneCycloadduct 699>9987:13
3Functionalized Diene 7Cycloadduct 83394~95:5
4Diene 9Cycloadduct 108988 (de)-

Synthesis of Key Intermediates for Upenamide Total Synthesis (e.g., (6R,11S)-11-(benzyloxymethyl)-2-azaspiro[5.5]undec-8-en-1-one)

Upenamide is a macrocyclic marine natural product isolated from an Indonesian sponge. nih.govyork.ac.uk Syntheses of the proposed structures of upenamide have been reported, primarily utilizing a direct imine acylation (DIA) strategy to construct a key tricyclic quinolizidine-based ring system. nih.govyork.ac.uk A detailed literature search did not yield specific studies focusing on the synthesis of (6R,11S)-11-(benzyloxymethyl)-2-azaspiro[5.5]undec-8-en-1-one as a key intermediate in the context of Upenamide's total synthesis.

Development of Azaspiro[5.5]undecane Derivatives as Versatile Synthetic Building Blocks

Beyond their role as intermediates in the synthesis of specific natural products, azaspiro[5.5]undecane derivatives are increasingly recognized as versatile synthetic building blocks and privileged scaffolds in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification.

The rigid, three-dimensional nature of the azaspiro[5.5]undecane core allows for precise spatial orientation of substituents, making it an attractive template for drug design. rsc.org The synthesis of various substituted azaspirocycles, such as 1,8-diazaspiro[5.5]undecanes and 1-substituted 2-azaspiro[3.3]heptanes, has been a focus of research. rsc.orgresearchgate.net These efforts aim to develop general and efficient routes to access a diverse range of spirocyclic compounds that can be used to explore chemical space and identify new therapeutic agents for a wide array of biological targets, including those for pain, obesity, and cardiovascular disorders. nih.gov

Advanced Spectroscopic and Computational Characterization of Azaspiro 5.5 Undecane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be mapped out. For 11-Methyl-2-azaspiro[5.5]undec-8-ene, these techniques would provide a definitive blueprint of its complex framework.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the olefinic protons in the cyclohexene (B86901) ring, the protons adjacent to the nitrogen atom, and the various methylene (B1212753) groups throughout the spirocyclic system. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons would result in characteristic splitting patterns, revealing their connectivity.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct electronic environment. The chemical shifts of the spiro-carbon, the olefinic carbons, the carbon bearing the methyl group, and the carbons adjacent to the nitrogen atom would be particularly informative. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-8, H-9 (Olefinic)5.4 - 5.7m-
H-1, H-3 (CH₂-N)2.8 - 3.1m-
H-11 (CH-CH₃)2.2 - 2.5m-
CH₃-111.0 - 1.2d~7.0
Spirocyclic CH₂1.3 - 2.1m-
N-H1.5 - 2.5br s-

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C-8, C-9 (Olefinic)125 - 135
C-6 (Spiro)40 - 50
C-1, C-3 (CH₂-N)45 - 55
C-11 (CH-CH₃)30 - 40
CH₃-1115 - 25
Spirocyclic CH₂20 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.

Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion would provide the precise molecular weight. The expected molecular formula for this compound is C₁₁H₁₉N, which corresponds to a specific monoisotopic mass.

Under EI conditions, the molecular ion would undergo characteristic fragmentation, breaking at its weakest bonds. The analysis of the resulting fragment ions provides valuable structural information that can corroborate the proposed structure. For this azaspirocycle, fragmentation would likely be initiated by the cleavage of bonds adjacent to the nitrogen atom or the spiro-center, as well as through retro-Diels-Alder reactions in the cyclohexene ring. The resulting fragmentation pattern would serve as a molecular fingerprint.

Hypothetical Mass Spectrometry Data for this compound

m/z Value Hypothetical Assignment Notes
[M]⁺C₁₁H₁₉N⁺Molecular Ion
[M - CH₃]⁺C₁₀H₁₆N⁺Loss of the methyl group
[M - C₄H₇N]⁺C₇H₁₂⁺Fragmentation of the piperidine (B6355638) ring
[M - C₆H₉]⁺C₅H₁₀N⁺Fragmentation via retro-Diels-Alder

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would exhibit several key absorption bands. The presence of the secondary amine (N-H) group would be indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl and alkene groups would appear around 2850-3100 cm⁻¹. A characteristic C=C stretching vibration from the cyclohexene ring would be expected in the 1640-1680 cm⁻¹ region. Additionally, N-H bending vibrations are typically observed in the 1550-1650 cm⁻¹ range, and C-N stretching vibrations would appear in the fingerprint region (1000-1350 cm⁻¹). The collection of these absorption bands would provide confirmatory evidence for the presence of the key functional groups within the molecule.

Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400N-H StretchMedium
~3020=C-H StretchMedium
2850-2960C-H Stretch (Alkyl)Strong
~1650C=C StretchMedium
~1450C-H BendMedium
~1200C-N StretchMedium

Computational Chemistry: Quantum Mechanical Calculations and Molecular Modeling for Conformation and Reactivity Predictions

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules. Using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the three-dimensional structure of this compound and predict its most stable conformation. These calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), which are important for predicting reactivity.

Conformational analysis of this spirocyclic system would be particularly important, as the fused ring system can adopt several different chair, boat, or twist-boat conformations. Computational modeling can determine the relative energies of these conformers, identifying the most likely structure to exist at room temperature. Furthermore, these models can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted values with experimental data can provide strong validation for the structural assignment.

Molecular modeling can also be used to predict the reactivity of different sites on the molecule. For example, by calculating the electrostatic potential map, it is possible to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering predictions about how the molecule might interact with other reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-Methyl-2-azaspiro[5.5]undec-8-ene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A three-component condensation reaction involving aromatic substrates (e.g., trimethoxybenzene), aldehydes (e.g., isobutyraldehyde), and nitriles in concentrated sulfuric acid has been reported for synthesizing 2-azaspiro frameworks. Substituent patterns on the aromatic ring significantly affect reaction rates and regioselectivity . Optimization of stoichiometry (e.g., 1:1:1 molar ratio) and temperature (ambient to 80°C) is critical for maximizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the spirocyclic product.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]+ at m/z 861.4 in related spiro compounds) and detects impurities .
  • HPLC (High-Performance Liquid Chromatography) : Retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) provides purity assessment .
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and ring conformations. For example, spiro junctions exhibit distinct splitting patterns due to restricted rotation .

Q. How does the spirocyclic architecture of this compound influence its physicochemical properties?

  • Methodological Answer : The spiro[5.5]undecane framework imposes conformational rigidity, reducing entropy-driven degradation. Computational modeling (e.g., DFT or molecular mechanics) predicts steric strain at the azaspiro junction. Experimental validation via X-ray crystallography (as seen in structurally analogous tricyclic compounds like alpha-cedrene) confirms bond angles and torsional strain .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives with functionalized aromatic substituents?

  • Methodological Answer : Directed ortho-metalation (DoM) or Friedel-Crafts alkylation can introduce substituents at specific positions. For example, electron-donating groups (e.g., methoxy) on aromatic rings enhance electrophilic substitution rates, as demonstrated in the synthesis of 9-(6-methoxy-naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene derivatives . Radical trapping agents (e.g., TEMPO) may mitigate side reactions in acidic media .

Q. How can stereochemical outcomes be controlled during the formation of the azaspiro ring system?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity. For instance, stereocenters in analogous dioxaspiro[5.5]undec-8-ene systems were resolved using chiral HPLC columns or enzymatic resolution . Dynamic kinetic resolution under protic conditions (e.g., ethanol/water mixtures) may also bias spiro ring closure toward a single enantiomer.

Q. What computational tools predict the biological activity of this compound derivatives, particularly protease inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protease active sites (e.g., TMPRSS2 or trypsin) identifies binding motifs. Structural analogs like 2,4-dioxaspiro[5.5]undec-8-ene derivatives exhibit inhibitory activity via hydrogen bonding to catalytic serine residues . Free-energy perturbation (FEP) calculations quantify binding affinity differences between substituents (e.g., methyl vs. trifluoromethyl groups) .

Q. How do solvent polarity and proticity affect the stability of this compound in solution?

  • Methodological Answer : Accelerated stability studies in DMSO, acetonitrile, and aqueous buffers (pH 1–10) reveal degradation pathways. For example, spiro compounds with labile ether linkages (e.g., dioxaspiro analogs) hydrolyze rapidly in acidic conditions, while azaspiro systems show greater resilience. UV-Vis spectroscopy tracks degradation kinetics, and Arrhenius plots extrapolate shelf-life .

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